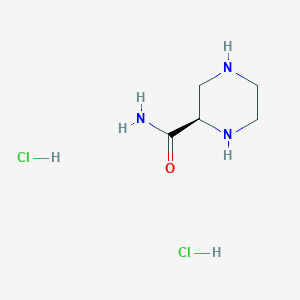
(R)-Piperazine-3-carboxamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Piperazine-3-carboxamide dihydrochloride is a chiral compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a carboxamide group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperazine-3-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines. Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods: Industrial production of ®-Piperazine-3-carboxamide dihydrochloride often involves large-scale synthesis using similar cyclization reactions. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is typically obtained through crystallization and purification steps to meet pharmaceutical-grade standards.
化学反応の分析
Types of Reactions: ®-Piperazine-3-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carboxamide group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-3-carboxylic acid, while reduction can produce piperazine-3-methanol derivatives.
科学的研究の応用
®-Piperazine-3-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of drugs for treating various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-Piperazine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Piperazine: A simpler analog with a wide range of pharmaceutical applications.
Piperazine-2-carboxamide: Another derivative with similar biological activities.
Piperazine-3-carboxylic acid: A related compound used in the synthesis of various drugs.
Uniqueness: ®-Piperazine-3-carboxamide dihydrochloride is unique due to its chiral nature and specific substitution pattern, which confer distinct biological activities and synthetic utility. Its ability to form stable complexes with various molecular targets makes it a valuable compound in drug discovery and development .
生物活性
(R)-Piperazine-3-carboxamide dihydrochloride is a compound belonging to the piperazine family, characterized by its piperazine ring structure substituted with a carboxamide group. This compound has garnered attention due to its significant biological activities, particularly in pharmacological applications. The molecular formula for this compound is C5H12Cl2N2O2, with a molecular weight of approximately 203.07 g/mol. Its dihydrochloride form enhances solubility, making it suitable for various biological studies and applications.
The chemical reactivity of this compound is influenced by its functional groups, which can participate in various biochemical interactions. The piperazine moiety allows for interactions with neurotransmitter receptors and other biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies have shown that piperazine derivatives can protect neuronal cells from apoptosis and oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antiproliferative Properties : The compound has demonstrated efficacy against drug-resistant cancer cell lines, indicating its potential as an anticancer agent .
- Binding Affinity : Molecular docking studies suggest that this compound interacts selectively with various receptors, including aminergic receptors, which are crucial in regulating mood and behavior .
Case Studies
- Anticancer Activity : A study highlighted the antiproliferative effects of piperazine derivatives against several cancer cell lines. The compounds exhibited IC50 values in the low micromolar range, indicating potent activity against resistant strains .
- Neuroprotective Mechanisms : Another investigation focused on the neuroprotective properties of piperazine compounds, showing that they could mitigate neuroinflammation and promote neuronal survival in models of Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperazine structure can enhance biological activity. For example:
- Substituents at specific positions on the piperazine ring can significantly alter binding affinity to target receptors.
- The introduction of electron-withdrawing groups has been shown to improve the pharmacokinetic properties of related compounds .
Data Tables
特性
分子式 |
C5H13Cl2N3O |
|---|---|
分子量 |
202.08 g/mol |
IUPAC名 |
(2R)-piperazine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H/t4-;;/m1../s1 |
InChIキー |
GQCNBEJAVIPVMY-RZFWHQLPSA-N |
異性体SMILES |
C1CN[C@H](CN1)C(=O)N.Cl.Cl |
正規SMILES |
C1CNC(CN1)C(=O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















